N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine
Description
N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine is a secondary amine featuring a tert-butyl group and a 4-(methylsulfanyl)benzyl substituent. Its molecular formula is C₁₂H₁₉NS (molecular weight: 209.35 g/mol). The tert-butyl group confers significant steric bulk and hydrophobicity, while the methylsulfanyl (SCH₃) substituent on the benzyl ring introduces moderate electron-donating effects and lipophilicity. This compound is structurally versatile, serving as a building block in organic synthesis, particularly in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRRLAAHGHNMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a tert-butyl group and a benzyl moiety substituted with a methylthio group. This structure is significant for its interaction with biological targets, particularly receptor systems.
1. Receptor Interaction
This compound has been investigated primarily for its activity at the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which is involved in pain sensation and inflammatory responses. Research indicates that analogues of this compound exhibit varying degrees of agonistic and antagonistic activities against TRPV1.
- Agonistic Activity : Some derivatives have shown moderate binding affinities, acting as agonists without antagonistic properties. For instance, compounds structurally similar to this compound have been characterized with binding affinities comparable to capsaicin, suggesting potential applications in pain modulation .
- Antagonistic Activity : Conversely, certain analogues demonstrate potent antagonism against capsaicin-induced activation of TRPV1, with IC50 values as low as 39.2 nM . This dual activity highlights the compound's potential in developing analgesics.
2. Cytotoxicity and Antitumor Activity
The compound's derivatives have also been evaluated for cytotoxic effects against various cancer cell lines. Notably, thiazole-containing analogues have exhibited promising anti-cancer activity:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 24a | HCT-15 | 1.61 ± 1.92 |
| 24b | HT29 | 1.98 ± 1.22 |
These findings suggest that modifications to the core structure can enhance antitumor efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Influence : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring has been shown to enhance receptor binding and activity.
- Positional Variations : Variations in the position of substituents significantly affect both agonistic and antagonistic properties at the TRPV1 receptor. For example, moving a methylsulfonyl group from para to meta positions alters binding affinity dramatically .
Case Studies
Several studies have highlighted the biological relevance of this compound and its analogues:
- In a study examining TRPV1 antagonists, a series of compounds were synthesized and tested for their ability to inhibit capsaicin-induced calcium influx in vitro. The results indicated that certain configurations led to enhanced antagonistic properties, thus supporting their potential as therapeutic agents for pain management .
- Another investigation focused on the cytotoxic effects against colon carcinoma cells, demonstrating that specific structural modifications resulted in improved efficacy compared to standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Pharmaceutical Development
N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, enhancing its pharmacological properties.
Example Applications :
- Enzyme Inhibitors : It has been investigated for its potential as an enzyme inhibitor, particularly in the context of pain management by targeting receptors involved in nociception.
- Anticancer Agents : This compound has shown promise in sensitizing cancer cells to chemotherapy, potentially improving treatment outcomes.
The compound has been studied for its interactions with biological targets, particularly in pain modulation and cancer therapy.
- Vanilloid Receptor Interaction : Research indicates that modifications to this compound can enhance or inhibit the activity at the vanilloid receptor 1 (VR1), which is crucial for pain perception.
- Structure-Activity Relationship (SAR) : Variants of this compound have demonstrated varying degrees of agonistic and antagonistic activity towards VR1, with some derivatives exhibiting potent effects (Ki values as low as 39.2 nM) .
Organic Synthesis
As a versatile intermediate, this compound is utilized in the synthesis of complex organic molecules.
- Synthesis Pathways : The compound can be employed in multi-step synthetic routes, allowing chemists to construct intricate molecular architectures essential for drug design .
Case Study 1: Pain Modulation
In experimental models, this compound was evaluated for its analgesic properties. Results showed that specific dosages effectively reduced pain responses compared to control groups, highlighting its potential as a therapeutic agent for pain management.
Case Study 2: Cancer Cell Sensitization
A study explored the compound's ability to enhance the sensitivity of multiple myeloma cells to bortezomib, a commonly used chemotherapeutic agent. The findings indicated that co-administration resulted in increased cytotoxicity against cancer cells, suggesting a role for this compound in combination therapies .
Toxicity and Safety Profile
Initial toxicity assessments indicate that this compound exhibits low toxicity levels in vitro. However, comprehensive studies are necessary to establish its safety profile before advancing to clinical applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₂H₁₉NS | 209.35 | tert-butyl, 4-SCH₃-benzyl | High lipophilicity, steric hindrance |
| N-(tert-butyl)-N-(4-methoxybenzyl)amine | C₁₂H₁₉NO | 193.29 | tert-butyl, 4-OCH₃-benzyl | Lower logP than SCH₃ analog, polar OCH₃ group |
| 4-(Methylsulfanyl)benzylamine | C₁₁H₁₇NS | 195.33 | isopropyl, 4-SCH₃-benzyl | Reduced steric bulk vs. tert-butyl |
| N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine | C₁₉H₂₅NO₂ | 299.42 | 4-OCH₃-phenyl, 4-pentyloxybenzyl | High molecular weight, extended hydrophobicity |
| [2-(4-Methoxyphenyl)ethyl]-(4-SCH₃-benzyl)amine | C₁₇H₂₁NOS | 287.42 | 4-OCH₃-phenethyl, 4-SCH₃-benzyl | Enhanced flexibility, dual aromatic systems |
Key Observations:
Electronic Effects :
- The methylsulfanyl (SCH₃) group in the target compound is less polar than the methoxy (OCH₃) group in its analog , leading to lower solubility in polar solvents but higher membrane permeability.
- Replacing SCH₃ with OCH₃ increases polarity (e.g., logP decreases by ~0.5 units) .
Lipophilicity :
- The pentyloxy substituent in ’s compound enhances hydrophobicity, making it more suited for lipid-rich environments .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine, and how can reaction yields be optimized?
- Methodology : A two-step approach is commonly employed:
Schiff base formation : React 4-(methylsulfanyl)benzaldehyde with tert-butylamine to form an imine intermediate .
Reductive amination : Reduce the imine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., H2/Pd-C) to yield the final amine.
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and solvent polarity (e.g., methanol or THF) to improve yields. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical techniques :
- NMR : Confirm tert-butyl (δ 1.1–1.3 ppm, singlet) and methylsulfanyl (δ 2.4–2.5 ppm, singlet) groups in ¹H NMR. Verify aromatic protons (δ 6.8–7.3 ppm) and amine connectivity via 2D experiments (COSY, HSQC) .
- Mass spectrometry : Use HRMS (ESI or EI) to confirm molecular ion ([M+H]+) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% theoretical values .
Q. What safety precautions are critical during handling?
- Hazard mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation (potential H335 hazard). Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine derivatives?
- Method : Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Validate geometry with PLATON (e.g., check for disordered tert-butyl groups) .
- Case study : For analogous compounds, monoclinic space groups (e.g., P21/c) with Z = 4 are typical. Compare bond lengths (C–S: ~1.78 Å) and torsion angles to identify conformational flexibility .
Q. What strategies address contradictory synthetic yields reported in literature?
- Analysis : Discrepancies (e.g., 80% vs. 98% yields) may arise from:
- Reagent quality : Use freshly distilled tert-butylamine to avoid moisture-induced side reactions .
- Workup protocols : Extract products with dichloromethane (3×) to minimize losses.
- Catalyst selection : For reductive amination, compare NaBH3CN (pH-dependent) vs. Pd-C (hydrogenation pressure sensitivity) .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?
- Experimental design :
Kinetic profiling : Monitor reactions with electrophiles (e.g., alkyl halides) via in situ ¹H NMR.
DFT calculations : Model transition states (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity at the benzyl or tert-butyl nitrogen .
- Example : Methylsulfanyl groups may stabilize intermediates via resonance, directing substitution to the benzyl position .
Q. What methodologies validate the compound’s stability under varying experimental conditions?
- Stability testing :
- Thermal : Heat samples (40–80°C) in DMSO-d6 and track decomposition via ¹H NMR over 72 hours.
- Oxidative : Expose to H2O2 (3%) and analyze by LC-MS for sulfoxide/sulfone byproducts .
- pH-dependent : Assess stability in buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
